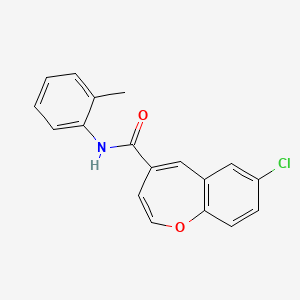

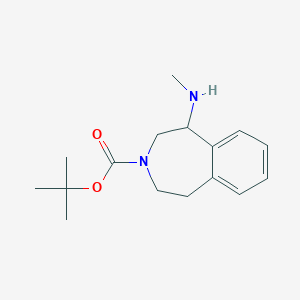

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide” is a chemical compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide” include a boiling point of 436.5±45.0 °C (Predicted), a density of 1.321±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of 13.32±0.20 (Predicted) .Scientific Research Applications

Synthesis and Chemical Properties

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide is involved in various chemical synthesis processes and demonstrates properties pertinent to the development of pharmacological compounds. For instance, a practical method for synthesizing an orally active CCR5 antagonist involving a similar compound, 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, has been established. This process involves several steps including esterification, Claisen type reaction, and Suzuki−Miyaura reaction (Ikemoto et al., 2005).

Antitumor Properties

Certain derivatives of the benzazepine class exhibit antitumor activities. For example, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a related compound, has shown curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug (Stevens et al., 1984).

Catalytic and Synthetic Applications

The benzazepine structure is used in various catalytic and synthetic applications. For instance, the synthesis of 4-aryl-beta-carboline-3-carboxamides via Suzuki-Miyaura cross-coupling, involving a 4-iodo precursor obtained by ortho-directed lithiation, illustrates the versatility of benzazepine derivatives in chemical syntheses (Xuárez-Marill & Dodd, 2007).

Fluorimetric Assays

Benzazepines are also used in fluorimetric assays. An example is the use of benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide as a substrate for the fluorimetric assay of cathepsin B (Barrett, 1980).

Dopaminergic Activity

Studies on substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have provided insights into dopaminergic activities, relevant in the context of central and peripheral dopamine receptors (Pfeiffer et al., 1982).

Anticancer Evaluation

The benzazepine framework is a key component in the synthesis and evaluation of compounds for anticancer activities. For example, the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole and its evaluation against various cancer cell lines demonstrate the potential application of benzazepine derivatives in cancer therapy (Salahuddin et al., 2014).

properties

IUPAC Name |

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-12-4-2-3-5-16(12)20-18(21)13-8-9-22-17-7-6-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNDOCYGXNCPKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2953961.png)

![Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate](/img/structure/B2953966.png)

![methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2953967.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)

![5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B2953973.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2953978.png)